Palitantin is a biologically active compound classified as a polyketide, primarily derived from various fungal species, notably Aspergillus fumigatiaffinis. It has garnered attention due to its antibacterial and antifungal properties, making it a subject of interest in microbiology and pharmacology. Research indicates that Palitantin is effective against several pathogenic bacteria and fungi, including Enterococcus faecalis and Candida albicans, with minimum inhibitory concentration values of 64 µg/mL and 32 µg/mL, respectively.
Palitantin was first isolated from the endophytic fungus Aspergillus fumigatiaffinis, which is associated with the medicinal plant Tribulus terrestris. This compound belongs to the class of secondary metabolites known as polyketides, which are characterized by their complex structures and diverse biological activities. The biosynthesis of Palitantin has been studied using isotopically labeled precursors, indicating its metabolic pathways within fungal species.
The synthesis of Palitantin has been explored through various methodologies. One notable approach involves the use of organocatalytic asymmetric Robinson annulation, which allows for the construction of complex structures with high enantioselectivity. This method utilizes catalysts such as l-proline and trialkylamines to facilitate the reaction between alpha,beta-unsaturated aldehydes, leading to the formation of cycloadducts that are precursors to Palitantin .
In laboratory studies, researchers have employed labeled precursors like sodium [1,2-C]-, [2-H]-, [2-C,2-H]-, and [1-C,1-O]-acetate to trace the biosynthetic pathways of Palitantin. Analysis via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has confirmed that no aromatic intermediates are involved in its biosynthesis, highlighting the unique pathway of this polyketide.
Palitantin's molecular structure consists of a complex arrangement typical of polyketides. The compound's structure has been elucidated using one-dimensional and two-dimensional NMR techniques alongside mass spectrometry. The key features include a six-membered ring system that plays a crucial role in its biological activity .
The molecular formula for Palitantin is , with a molecular weight of 278.30 g/mol. Structural studies have confirmed its stereochemistry, essential for understanding its interaction with biological targets.
Palitantin undergoes various chemical reactions typical of polyketides. These include cyclization reactions that form its characteristic ring structure. The synthesis routes often involve multi-step processes where functional groups are introduced or modified through reactions such as reduction, oxidation, and esterification.
The application of organocatalysis has been particularly significant in synthesizing derivatives of Palitantin, allowing for modifications that can enhance its biological activity or alter its solubility properties for pharmaceutical applications .
The mechanism by which Palitantin exerts its antibacterial and antifungal effects involves interference with microbial cell wall synthesis or function. Studies have shown that it inhibits key enzymes or pathways critical for the growth and replication of pathogens like Streptococcus pneumoniae and Candida albicans.
Relevant analyses using spectroscopy have provided insights into these properties, aiding in the understanding of how they relate to its biological activity.
Palitantin has significant potential in scientific research due to its antibacterial and antifungal properties. Its applications include:
The foundational work on palitantin began in 1936 when it was first isolated from cultures of Penicillium palitans [1]. This pioneering study documented the compound’s physical properties but left its chemical structure unresolved due to technological limitations of the era. For over two decades, palitantin remained a molecular puzzle until a seminal 1959 study proposed a preliminary structure featuring a 14-carbon backbone with specific functional groups and relative stereochemistry [1]. This model, however, was not without controversy, as conflicting spectroscopic data emerged in subsequent decades.
The advent of nuclear magnetic resonance (NMR) spectroscopy proved transformative for palitantin research. In 1988, isotopic labeling studies using ¹³C-acetate precursors provided critical insights into its polyketide biosynthetic origin and carbon skeleton [1]. Comprehensive NMR assignments finally emerged in 1996 when researchers fully characterized (+)-palitantin and its reduction product 3-α-palitantol, establishing definitive ¹H and ¹³C chemical shift databases [1]. Despite this progress, inconsistencies persisted. When re-isolated from Aspergillus fumigatiaffinis in 2018, the reported relative configuration contradicted earlier studies, compounded by poorly resolved multiplet signals in the 500 MHz ¹H-NMR spectra [1]. These discrepancies underscored both the analytical challenges in fungal metabolite characterization and the critical importance of standardized NMR methodologies.
Synthetic chemistry played an equally crucial role in verifying palitantin’s structure. Between 1980–2017, eight distinct total syntheses were developed, with the most efficient achieving 25% yield over six steps [1]. These synthetic efforts not only confirmed the proposed stereochemistry but also highlighted the molecule’s synthetic challenges, explaining why early derivatization studies were limited. The reduction pathway proved particularly informative: treatment with NaBH₄ yielded stereospecific reduction products (3-α-palitantol and the rarer 3-β isomer), providing key insights into the molecule’s stereoelectronic properties [1].
Table 1: Key Milestones in Palitantin Structural Elucidation
| Year | Event | Significance |
|---|---|---|
| 1936 | First isolation from Penicillium palitans | Initial discovery and basic characterization |
| 1959 | First structural proposal | Established relative configuration and carbon skeleton |
| 1988 | ¹³C-labeling biosynthetic studies | Confirmed polyketide origin and carbon backbone |
| 1996 | Complete ¹H/¹³C NMR assignments for (+)-palitantin and 3-α-palitantol | Provided reference spectroscopic database |
| 2013 | First isolation of (−)-palitantin | Revealed enantiomeric complexity |
| 2017 | Most efficient total synthesis (6 steps, 25% yield) | Validated structure and enabled derivative preparation |
The taxonomic journey of palitantin-producing fungi mirrors historical complexities in fungal nomenclature, particularly regarding pleomorphic fungi (species exhibiting multiple morphological forms). Initially classified under Penicillium based on its anamorph (asexual state), palitantin was later isolated from Geomyces species in Antarctic samples and Aspergillus fumigatiaffinis, creating a fragmented taxonomic landscape [1]. This reflected a broader challenge in mycology: fungal species were often named separately for different life stages, leading to dual nomenclature systems.
The 2011 Amsterdam Declaration on Fungal Nomenclature marked a pivotal shift by establishing the "One Fungus = One Name" (1F=1N) principle [3]. This mandated that priority be given to the earliest validly published name, regardless of morphological stage, and recommended referring controversial cases to the International Commission on the Taxonomy of Fungi (ICTF). For palitantin-producing fungi, this resolved long-standing ambiguities. Penicillium palitans (the original source) retained nomenclatural priority, while isolates like Aspergillus fumigatiaffinis were reclassified under their teleomorph (sexual state) names where applicable [3].
Palitantin’s own chemical nomenclature evolved alongside these taxonomic changes. When the (−)-enantiomer was isolated in 2013, it was initially reported as a "new metabolite" before recognition as an enantiomer of the known compound [1]. Such inconsistencies diminished under modern chemical classification guidelines, which emphasize:
Table 2: Nomenclature Evolution in Palitantin Research
| Period | Nomenclatural Practice | Palitantin Example |
|---|---|---|
| Pre-2011 | Dual naming of anamorph/teleomorph | Penicillium palitans (anamorph) vs. Eupenicillium (teleomorph) |
| Post-Amsterdam Declaration | Single name prioritized by earliest valid publication | Penicillium palitans retained |
| Early reports | Inconsistent stereochemical descriptors | "Palitantin" without enantiomeric specification |
| Modern practice | (+)- or (−)-prefix for enantiomers; α/β for reduction products | (+)-palitantin; 3-α-palitantol |
Contemporary palitantin research now operates within this unified framework. The 2020s have seen palitantin classified unambiguously as "(3R,5R)-3,5-dihydroxy-14-methyloxacyclotetradecane-2,13-dione" in chemical databases, reflecting absolute stereochemistry [1]. Derivative naming follows IUPAC guidelines with biosynthetic parentage (e.g., "palitantin hydrazone derivatives 4–7"). This standardization enables precise knowledge integration across ecology, biosynthesis, and pharmacology—a critical advancement given that over 1,600 fungal secondary metabolites were subject to dual nomenclature issues prior to the Amsterdam Declaration [3].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5